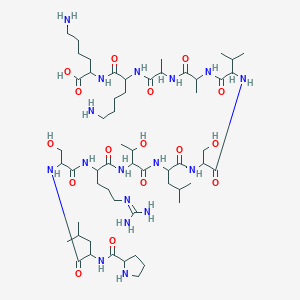

H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH

Übersicht

Beschreibung

The compound “6-Amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid” is a highly complex organic molecule. Compounds of this nature often exhibit unique biochemical properties and are of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each requiring precise reaction conditions. Common methods may include:

Peptide Synthesis: Given the presence of multiple amino groups, peptide synthesis techniques might be employed.

Protecting Groups: Use of protecting groups to prevent unwanted reactions at specific sites.

Coupling Reactions: Employing coupling reagents like EDCI or DCC to form amide bonds.

Industrial Production Methods

Industrial production of such compounds often involves:

Automated Peptide Synthesizers: For large-scale synthesis.

Purification Techniques: Such as HPLC (High-Performance Liquid Chromatography) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, altering its functional groups.

Substitution Reactions: Possible substitution at amino or hydroxyl groups.

Hydrolysis: Breaking down the compound into smaller units under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Catalysts: Enzymatic or metal catalysts to facilitate specific reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH serves as a crucial building block in peptide synthesis. It is used to create specific peptide sequences that can be employed in therapeutic applications, including:

- Therapeutic Peptides : Tailored sequences for targeted treatment in diseases such as cancer and autoimmune disorders.

Drug Development

The unique amino acid composition of this peptide makes it valuable in drug development, particularly in the following areas:

- Oncology : Research indicates that certain peptides can enhance drug efficacy by targeting specific pathways involved in tumor growth .

- Immunology : Peptides derived from this compound are being explored for their potential to modulate immune responses, which could lead to improved therapies for autoimmune diseases .

Biotechnology

In biotechnological applications, this compound is utilized for:

- Protein Engineering : It can be incorporated into proteins to enhance their stability and activity, making them more effective in industrial processes .

Diagnostics

This peptide can be integrated into diagnostic assays aimed at detecting specific biomarkers associated with various diseases. Its role includes:

- Biomarker Detection : Assisting in the early diagnosis and treatment planning for conditions such as cancer and metabolic disorders .

Nutrition and Health Supplements

Research has also explored the use of this peptide in health supplements designed to improve muscle recovery and overall health, particularly among athletes .

Case Study 1: Protein Kinase C Assay

A study demonstrated that this compound serves as an excellent substrate for assaying protein kinase C (PKC). This application is critical for understanding signaling pathways in permeabilized T cells .

Case Study 2: Drug Efficacy Enhancement

Research published in the Journal of Biological Chemistry highlighted the potential of tailored peptides derived from this compound to enhance the efficacy of existing drugs in treating resistant forms of cancer .

Wirkmechanismus

The mechanism by which this compound exerts its effects would involve:

Molecular Targets: Binding to specific proteins or enzymes.

Pathways: Modulating biochemical pathways, possibly through inhibition or activation of enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Peptides: Other peptides with similar amino acid sequences.

Proteins: Larger proteins that share functional groups or structural motifs.

Uniqueness

This compound’s uniqueness might lie in its specific sequence of amino acids and the presence of unique functional groups, which could confer distinct biochemical properties.

Biologische Aktivität

H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH is a synthetic peptide consisting of 12 amino acids. Its sequence includes several hydrophobic and polar residues, which are critical for its biological activity. This peptide has been studied for its potential applications in biochemical assays and therapeutic contexts, particularly in relation to protein kinase C (PKC) activity.

- Molecular Formula : CHNO

- Molecular Weight : 1270.54 g/mol

- Purity : 96.2% (HPLC)

- Storage Conditions : Should be stored at or below -20 °C in lyophilized form.

Protein Kinase C Substrate

This compound is recognized as an excellent substrate for assaying protein kinase C (PKC). PKC is a family of protein kinases that play significant roles in various cellular processes, including cell growth, differentiation, and apoptosis. The specific amino acid sequence facilitates binding and phosphorylation by PKC, making it a valuable tool in biochemical research.

Inhibitory Effects on Cancer Cells

Recent studies have indicated that certain peptides with similar sequences exhibit inhibitory effects on cancer cell proliferation. For instance, peptides containing branched-chain amino acids (BCAAs) like leucine and valine have been shown to possess anti-cancer properties due to their role in modulating metabolic pathways that are often dysregulated in cancer cells .

Case Studies

- Peptide Activity in Cancer Research : A study by Egan et al. demonstrated that peptides with similar hydrophobic characteristics could inhibit the growth of HT-29 colorectal cancer cells. The mechanism was linked to the modulation of signaling pathways influenced by PKC .

- Antioxidant Properties : Research has also explored the antioxidant potential of peptides derived from similar amino acid sequences. For example, peptides isolated from marine sources showed significant free radical scavenging activity, suggesting potential applications in reducing oxidative stress within cells .

Table 1: Amino Acid Composition of this compound

| Amino Acid | Count |

|---|---|

| Proline | 1 |

| Leucine | 3 |

| Serine | 2 |

| Arginine | 1 |

| Threonine | 1 |

| Valine | 1 |

| Alanine | 2 |

| Lysine | 2 |

Table 2: Biological Activities Associated with Similar Peptides

Eigenschaften

IUPAC Name |

6-amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H103N17O16/c1-28(2)24-38(68-46(79)34-18-14-22-61-34)49(82)70-40(26-74)51(84)66-36(19-15-23-62-56(59)60)48(81)73-43(33(9)76)54(87)69-39(25-29(3)4)50(83)71-41(27-75)52(85)72-42(30(5)6)53(86)64-31(7)44(77)63-32(8)45(78)65-35(16-10-12-20-57)47(80)67-37(55(88)89)17-11-13-21-58/h28-43,61,74-76H,10-27,57-58H2,1-9H3,(H,63,77)(H,64,86)(H,65,78)(H,66,84)(H,67,80)(H,68,79)(H,69,87)(H,70,82)(H,71,83)(H,72,85)(H,73,81)(H,88,89)(H4,59,60,62) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATOURFPKKEISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H103N17O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390960 | |

| Record name | Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105802-84-4 | |

| Record name | Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.